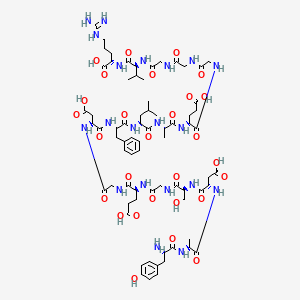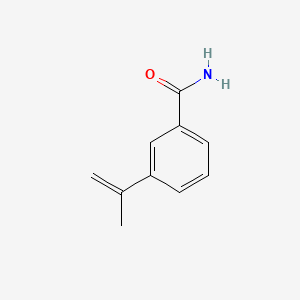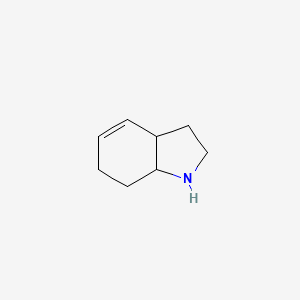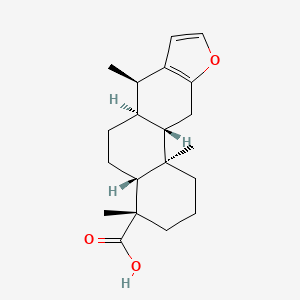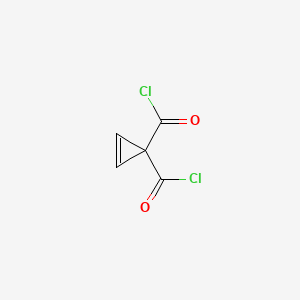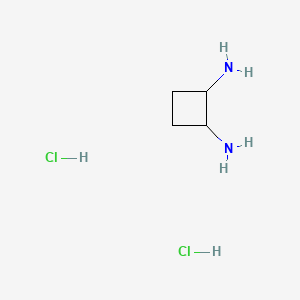![molecular formula C19H32O4 B561004 (2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol CAS No. 110600-69-6](/img/structure/B561004.png)
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol is a unique compound with the systematic name 1-O-(16-hydroxy-hexadeca-1Z,5Z-dien-3-ynyl)-sn-glycerol . It is a glycerolipid, specifically a monoradylglycerol, and is known for its acetylenic enol ether structure. This compound was first isolated from the marine sponge Raspailia pumila .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves the formation of the acetylenic enol ether glyceride structure. The synthetic route typically includes the following steps:
Formation of the acetylenic bond: This is achieved through the use of reagents such as and .
Enol ether formation: This step involves the reaction of the acetylenic compound with glycerol under acidic conditions to form the enol ether linkage.
Industrial Production Methods
the general approach would involve high-throughput methods for optimizing and manufacturing lipid nanoparticles, similar to other lipid-based compounds .
化学反应分析
Types of Reactions
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as or .
Reduction: Common reducing agents include and .
Substitution: This involves the replacement of functional groups, often using halogenating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride in an inert solvent.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
科学研究应用
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a model compound for studying acetylenic enol ethers and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of specialized lipid-based formulations and nanoparticles
作用机制
The mechanism of action of (2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves its interaction with cellular membranes and enzymes. The acetylenic enol ether structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Raspailyne A: Another acetylenic enol ether glyceride from the same sponge species.
Raspailyne B: A structurally related compound with similar biological activities.
Uniqueness
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol is unique due to its specific acetylenic enol ether structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
110600-69-6 |
|---|---|
分子式 |
C19H32O4 |
分子量 |
324.461 |
IUPAC 名称 |
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C19H32O4/c20-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-23-18-19(22)17-21/h6,8,14,16,19-22H,1-5,7,9,11,13,15,17-18H2/b8-6+,16-14+/t19-/m0/s1 |
InChI 键 |
PWEKCZHKMCHXSQ-OYNNHFELSA-N |
SMILES |
C(CCCCCO)CCCCC=CC#CC=COCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


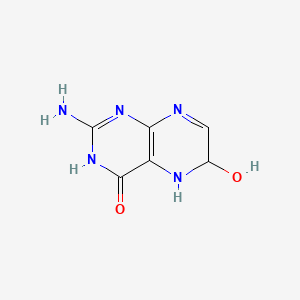

![N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B560925.png)
